molecular formula C20H32O3 B15285953 9-Hydroxyicosa-5,7,11,14-tetraenoic acid

9-Hydroxyicosa-5,7,11,14-tetraenoic acid

Cat. No.: B15285953
M. Wt: 320.5 g/mol
InChI Key: KATOYYZUTNAWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is a hydroxy fatty acid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes. This compound is known for its involvement in inflammatory responses and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid typically involves the oxidation of arachidonic acid. One common method is the enzymatic oxidation using lipoxygenases, which selectively introduce a hydroxy group at the 9th carbon position . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to mimic biological conditions.

Industrial Production Methods

Industrial production of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express specific lipoxygenases. These microorganisms can be cultured in large bioreactors under controlled conditions to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid involves its interaction with specific receptors and enzymes. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to inflammation and metabolism. Additionally, it can modulate the activity of enzymes involved in the arachidonic acid cascade, influencing the production of other eicosanoids .

Comparison with Similar Compounds

Similar Compounds

    12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: Another hydroxy fatty acid with similar biological activities.

    15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Known for its anti-inflammatory properties.

    20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Involved in the regulation of vascular tone and renal function.

Uniqueness

9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is unique due to its specific position of the hydroxy group, which influences its interaction with biological targets and its role in cellular signaling pathways. Its distinct structure allows it to participate in unique biochemical reactions and regulatory mechanisms compared to other hydroxy fatty acids .

Properties

IUPAC Name

9-hydroxyicosa-5,7,11,14-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOYYZUTNAWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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